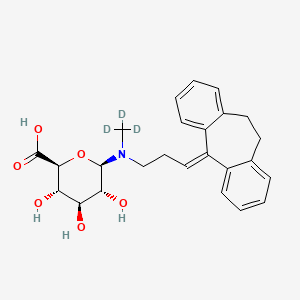

Nortriptyline N-beta-glucuronide-d3

Description

Nortriptyline N-beta-glucuronide-d3 is a deuterated glucuronide metabolite of nortriptyline, a second-generation tricyclic antidepressant (TCA) used for depression and smoking cessation . This compound is synthesized by conjugating nortriptyline with a beta-D-glucuronic acid moiety, where three hydrogen atoms are replaced with deuterium (^2H) at specified positions. It serves as a critical certified reference material (CRM) in analytical chemistry, particularly for liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) applications in clinical toxicology, forensic analysis, and pharmacokinetic studies . Its deuterated form enhances detection accuracy by minimizing isotopic interference during mass spectrometry, ensuring precise quantification of nortriptyline and its metabolites in biological matrices .

Properties

Molecular Formula |

C25H29NO6 |

|---|---|

Molecular Weight |

442.5 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propyl-(trideuteriomethyl)amino]oxane-2-carboxylic acid |

InChI |

InChI=1S/C25H29NO6/c1-26(24-22(29)20(27)21(28)23(32-24)25(30)31)14-6-11-19-17-9-4-2-7-15(17)12-13-16-8-3-5-10-18(16)19/h2-5,7-11,20-24,27-29H,6,12-14H2,1H3,(H,30,31)/t20-,21-,22+,23-,24+/m0/s1/i1D3 |

InChI Key |

QSLRRDSIIHRSEJ-CJXIVUKBSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |

Canonical SMILES |

CN(CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31)C4C(C(C(C(O4)C(=O)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Nortriptyline N- is synthesized through the demethylation of amitriptyline. The process involves the use of reagents such as sodium hydroxide and hydrogen peroxide under controlled conditions to achieve the desired demethylation .

Industrial Production Methods: In industrial settings, the production of Nortriptyline N- involves large-scale chemical synthesis using high-pressure liquid chromatography (HPLC) for purification. The process is optimized to ensure high yield and purity of the final product .

Types of Reactions:

Oxidation: Nortriptyline N- can undergo oxidation reactions, leading to the formation of hydroxylated metabolites.

Reduction: Reduction reactions can convert Nortriptyline N- into its reduced forms.

Substitution: Substitution reactions involve the replacement of functional groups in the Nortriptyline N- molecule.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles.

Major Products Formed:

Oxidation: Hydroxynortriptyline.

Reduction: Reduced Nortriptyline derivatives.

Substitution: Various substituted Nortriptyline compounds.

Scientific Research Applications

Nortriptyline N- has a wide range of scientific research applications:

Chemistry: Used as a reference compound in analytical chemistry for method development and validation.

Biology: Studied for its effects on neurotransmitter levels and neuronal activity.

Medicine: Investigated for its efficacy in treating depression, chronic pain, and neuropathic pain.

Industry: Utilized in the development of pharmaceutical formulations and quality control processes.

Mechanism of Action

Nortriptyline N- exerts its effects by inhibiting the reuptake of serotonin and norepinephrine at neuronal cell membranes. This leads to increased levels of these neurotransmitters in the synaptic cleft, enhancing their mood-stabilizing effects. Additionally, Nortriptyline N- has antimuscarinic effects through its actions on acetylcholine receptors .

Comparison with Similar Compounds

Structural and Functional Analogues

Amitriptyline N-beta-Glucuronide

- Molecular Formula: C26H31NO6

- Molecular Weight : 453.53 g/mol

- Applications: Used as an internal standard for quantifying amitriptyline (a first-generation TCA) and its metabolites. Unlike nortriptyline, amitriptyline exhibits significant serotonergic activity, which influences its glucuronide’s metabolic pathway .

- Key Difference : The absence of deuterium in the glucuronide moiety reduces its utility in high-precision isotopic dilution assays compared to deuterated analogs .

Morphine 3-beta-D-Glucuronide

- Molecular Formula: C23H25NO9

- Molecular Weight : 459.45 g/mol

- Applications: A major metabolite of morphine, used to study opioid metabolism and renal excretion. Unlike nortriptyline glucuronide, it is pharmacologically active and contributes to morphine’s analgesic and neurotoxic effects .

Acetaminophen D-Glucuronide

- Molecular Formula: C14H15NO8 (non-deuterated)

- Molecular Weight : 325.27 g/mol

- Applications: A marker for hepatic glucuronidation capacity. Its non-deuterated form is less stable under long-term storage compared to deuterated nortriptyline glucuronide .

Deuterated vs. Non-Deuterated Glucuronides

Key Insights :

- Deuterated glucuronides exhibit superior stability and precision in mass spectrometry due to reduced metabolic interference .

- Nortriptyline glucuronide-d3 has a lower molecular weight than amitriptyline analogs, reflecting structural differences in the parent TCAs .

Pharmacokinetic and Regulatory Considerations

- Plasma Monitoring: Nortriptyline’s active metabolite, 10-hydroxy-nortriptyline, is often glucuronidated. Plasma levels of glucuronides correlate with toxicity risks, necessitating precise CRMs for therapeutic drug monitoring .

- Regulatory Status: Unlike non-biological complex drugs (NBCDs), glucuronides are well-characterized single entities. However, regulatory agencies emphasize the need for isotopic purity certification in deuterated CRMs to ensure analytical validity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.